molecular formula C15H23NO2 B14317761 2-Methoxy-4-(1-propylpiperidin-3-yl)phenol CAS No. 112904-16-2

2-Methoxy-4-(1-propylpiperidin-3-yl)phenol

Cat. No.: B14317761
CAS No.: 112904-16-2
M. Wt: 249.35 g/mol
InChI Key: RNHAJCXHMKVRBM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-propylpiperidin-3-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a methoxy group and a propylpiperidinyl group attached to a phenol ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-propylpiperidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. The reaction conditions typically include the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of phenolic compounds often involves the use of catalytic processes to enhance the efficiency and yield of the desired product. The specific conditions and catalysts used can vary depending on the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-propylpiperidin-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the electrophile used

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-propylpiperidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The propylpiperidinyl group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol:

    4-Methoxyphenol:

Uniqueness

2-Methoxy-4-(1-propylpiperidin-3-yl)phenol is unique due to the presence of the propylpiperidinyl group, which imparts distinct chemical and biological properties compared to other methoxyphenols. This structural feature may enhance its interactions with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .

Properties

CAS No.

112904-16-2

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-methoxy-4-(1-propylpiperidin-3-yl)phenol

InChI

InChI=1S/C15H23NO2/c1-3-8-16-9-4-5-13(11-16)12-6-7-14(17)15(10-12)18-2/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3

InChI Key

RNHAJCXHMKVRBM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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